molecular formula C10H8N4O B185535 Propanedinitrile, ((4-methoxyphenyl)hydrazono)- CAS No. 1209-14-9

Propanedinitrile, ((4-methoxyphenyl)hydrazono)-

Cat. No.: B185535
CAS No.: 1209-14-9
M. Wt: 200.2 g/mol
InChI Key: QPXWFPKBHJKCTE-UHFFFAOYSA-N
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Description

Propanedinitrile, ((4-methoxyphenyl)hydrazono)- is a chemical compound with the molecular formula C10H9N3O It is characterized by the presence of a hydrazone group attached to a 4-methoxyphenyl ring and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, ((4-methoxyphenyl)hydrazono)- typically involves the reaction of 4-methoxyphenylhydrazine with malononitrile. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for Propanedinitrile, ((4-methoxyphenyl)hydrazono)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, ((4-methoxyphenyl)hydrazono)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Propanedinitrile, ((4-methoxyphenyl)hydrazono)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanedinitrile, ((4-methoxyphenyl)hydrazono)- involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may influence its reactivity and biological activity. Additionally, the nitrile groups can participate in various chemical reactions, contributing to the compound’s overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile, ((4-chlorophenyl)hydrazono)-: Similar structure but with a chlorine atom instead of a methoxy group.

    Propanedinitrile, ((4-nitrophenyl)hydrazono)-: Contains a nitro group instead of a methoxy group.

    Propanedinitrile, ((4-methylphenyl)hydrazono)-: Features a methyl group instead of a methoxy group.

Uniqueness

Propanedinitrile, ((4-methoxyphenyl)hydrazono)- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.

Properties

IUPAC Name

2-[(4-methoxyphenyl)hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c1-15-10-4-2-8(3-5-10)13-14-9(6-11)7-12/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXWFPKBHJKCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153057
Record name Propanedinitrile, ((4-methoxyphenyl)hydrazono)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209-14-9
Record name 2-[2-(4-Methoxyphenyl)hydrazinylidene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1209-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedinitrile, ((4-methoxyphenyl)hydrazono)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001209149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedinitrile, ((4-methoxyphenyl)hydrazono)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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